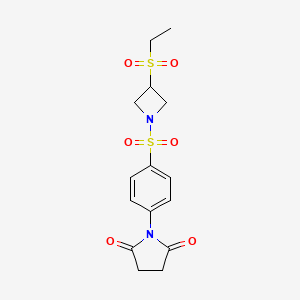

N-(2-(4-(二甲氨基)苯基)-2-(4-苯基哌嗪-1-基)乙基)-2-苯乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

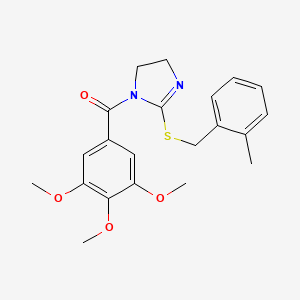

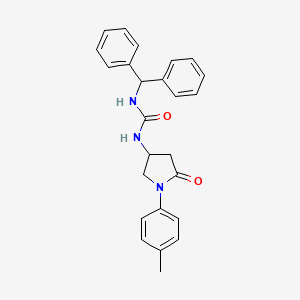

The synthesis of complex organic molecules often involves multiple steps and the careful selection of reagents to achieve the desired product. In the case of N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-2-phenylethanesulfonamide, although not directly synthesized in the provided papers, we can infer from similar compounds that the synthesis would likely involve the formation of an amide bond between the sulfonamide group and the corresponding amine. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in the first paper involves the formation of a sulfonamide linkage, which is a common feature in the synthesis of sulfonamide-based compounds . The second paper discusses the synthesis of a benzoxazasilole derivative by reacting a sulfonamide with a silane reagent . This suggests that the synthesis of the target molecule would require careful selection of the starting materials and reagents to construct the sulfonamide linkage and the piperazine moiety.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its chemical behavior and interactions. While the exact structure of the target molecule is not provided in the papers, we can deduce that it would contain several functional groups, including a dimethylamino group, a phenylpiperazine moiety, and a phenylethanesulfonamide group. The presence of these groups would influence the molecule's overall geometry and electronic distribution. The second paper provides insight into the structural analysis of a related sulfonamide compound using NMR and IR spectroscopy, as well as X-ray diffraction . These techniques would likely be applicable in determining the structure of the target molecule, providing information on bond lengths, angles, and the three-dimensional arrangement of atoms.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. The target molecule contains several groups that could participate in various chemical reactions. For instance, the sulfonamide group is known for its potential to engage in hydrogen bonding and can act as a hydrogen bond donor or acceptor. The phenylpiperazine moiety could be involved in nucleophilic substitution reactions or serve as a ligand in coordination chemistry. The first paper discusses the biochemical evaluation of sulfonamide inhibitors, indicating that these compounds can interact with enzymes and potentially inhibit their activity . This suggests that the target molecule may also exhibit biological activity through its interactions with proteins or enzymes.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are influenced by its molecular structure. The presence of the dimethylamino group could increase the basicity of the molecule, while the sulfonamide group could contribute to its acidity and hydrogen bonding capacity. The phenyl rings would likely contribute to the molecule's hydrophobic character. The second paper describes the crystal structure of a related sulfonamide compound, where intermolecular interactions play a role in the solid-state arrangement . These interactions could also be relevant to the target molecule, affecting its crystallinity and solubility in different solvents.

科学研究应用

苯基哌嗪衍生物简介

苯基哌嗪衍生物是药物化学中用途广泛的支架,在开发新治疗剂方面显示出巨大的前景。特别是 N-苯基哌嗪亚基通过纳入已进入中枢神经系统 (CNS) 疾病后期临床试验的分子中,证明了其“类药物性”。尽管如此,其在中枢神经系统应用之外的潜力仍未得到充分探索。研究强调需要在 N-苯基哌嗪衍生物的治疗用途上进行多样化,表明适当的取代可以带来药代动力学和药效学的改善,对各个治疗领域都有用 (Maia, Tesch, & Fraga, 2012).

在中枢神经系统疾病中的潜力

Maia 等人的综述提请注意 N-苯基哌嗪衍生物的分子适应性,包括所讨论的化合物。通过调节芳香环的碱性和取代模式,这些衍生物可以显着改善药物特性。这种多功能性表明除了中枢神经系统疾病外,还有更广泛的用途,有可能为其他治疗领域开发新疗法开辟途径,从而使这种分子框架的应用多样化。

新兴治疗领域

尽管有几项专利已进入市场或临床试验,但与 N-苯基哌嗪衍生物的治疗用途相关的专利数量较少,这表明低估了这种支架的潜力。该综述鼓励科学界探索这些衍生物的新研究领域,暗示在药物开发中存在未开发的机会。这种行动呼吁基于这样的信念:N-苯基哌嗪部分通过策略性修饰可以产生重大的药理创新。

属性

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N4O2S/c1-30(2)26-15-13-25(14-16-26)28(23-29-35(33,34)22-17-24-9-5-3-6-10-24)32-20-18-31(19-21-32)27-11-7-4-8-12-27/h3-16,28-29H,17-23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQIZXAGRWADCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-ethoxybenzoate](/img/structure/B2503772.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2503785.png)

![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2503786.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)